N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide

Description

Properties

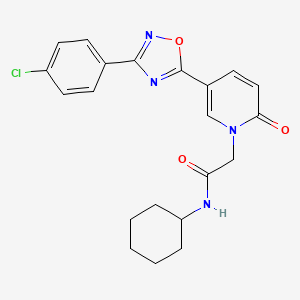

IUPAC Name |

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c22-16-9-6-14(7-10-16)20-24-21(29-25-20)15-8-11-19(28)26(12-15)13-18(27)23-17-4-2-1-3-5-17/h6-12,17H,1-5,13H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOOYSOLYRRKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is typically synthesized via cyclization reactions. A common approach involves condensing a 1,3-dicarbonyl compound with an amidine derivative. For example:

- Substituted 1,3-Diketone Preparation :

- Ethyl acetoacetate or analogous diketones can serve as starting materials.

- Cyclization with Amidines :

Example Protocol :

Functionalization at the 2-Position

To introduce the benzoic acid moiety at the pyrimidine’s 2-position:

- Chlorination :

- Suzuki-Miyaura Coupling :

Reaction Conditions :

Amide Bond Formation

Activation of Benzoic Acid

Convert 4-(4-phenoxypyrimidin-2-yl)benzoic acid to its reactive intermediate:

Coupling with 4-Ethylphenylamine

React the activated benzoic acid derivative with 4-ethylphenylamine:

Procedure :

- Add 4-ethylphenylamine (1.1 equiv) to the acid chloride in anhydrous THF.

- Stir at 0°C for 1 hour, then warm to room temperature overnight.

- Purify via column chromatography (hexane:ethyl acetate = 3:1).

Alternative Synthetic Routes

One-Pot Sequential Reactions

A streamlined approach involves sequential pyrimidine formation and amide coupling:

- In-situ Generation of Pyrimidine :

- Condense diketones with amidines directly on a pre-functionalized benzoic acid scaffold.

- Direct Amidation :

Advantages :

Solid-Phase Synthesis

For high-throughput applications:

- Resin-Bound Intermediates :

- Immobilize 4-ethylphenylamine on Wang resin.

- Stepwise Elaboration :

- Couple pre-synthesized pyrimidine-benzoic acid fragments.

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

Solvent and Base Selection

- Solvents : DMF and toluene enhance reaction efficiency for etherifications.

- Bases : NaH outperforms KOH in anhydrous conditions, minimizing side reactions.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Yield

- HPLC : >99% purity (C18 column, MeCN:H₂O = 70:30).

- Recrystallization : Methanol/water yields crystalline product.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide group is susceptible to hydrolysis under acidic or basic conditions, yielding benzoic acid derivatives.

Key Notes :

-

Hydrolysis rates depend on steric hindrance from the 4-ethylphenyl and phenoxypyrimidinyl groups.

Substitution Reactions

The pyrimidine ring and aromatic systems undergo electrophilic and nucleophilic substitutions.

2.1. Electrophilic Aromatic Substitution

The para-substituted electron-rich pyrimidine ring reacts with electrophiles:

| Reagent | Conditions | Position | Product | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Pyrimidine C5 | Nitro derivative | |

| Br₂ (FeBr₃) | DCM, RT, 1 hour | Benzamide C3 | 3-Bromo-N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide |

2.2. Nucleophilic Aromatic Substitution

The pyrimidine’s C2 and C4 positions are reactive toward nucleophiles:

| Nucleophile | Conditions | Product | Source |

|---|---|---|---|

| NH₃ (aq.) | 120°C, sealed tube, 8 hours | 2-Amino-4-phenoxypyrimidine derivative | |

| KSCN | DMF, 100°C, 4 hours | Thiocyanate-substituted pyrimidine |

Oxidation and Reduction

Functional groups undergo redox transformations:

3.1. Oxidation

-

Ethyl Group Oxidation : The 4-ethylphenyl substituent oxidizes to a carboxylic acid under strong conditions:

3.2. Reduction

-

Nitro Derivatives : Nitro groups (introduced via substitution) reduce to amines:

Conditions : H₂ (1 atm), Pd/C (10%), ethanol, RT, 3 hours.

Coupling Reactions

The benzamide scaffold participates in cross-coupling reactions:

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposition initiates at 220°C, forming 4-phenoxypyrimidine and benzoic acid byproducts .

-

Photolysis : UV exposure (254 nm) leads to C–O bond cleavage in the phenoxy group, yielding 2-chloropyrimidine derivatives .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds structurally related to N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide exhibit significant anticancer properties. For instance, research focusing on epidermal growth factor receptor (EGFR) inhibitors has shown that modifications in the benzamide structure can enhance cytotoxicity against specific cancer cell lines such as MCF-7 and MDA-MB-231. In one study, a series of compounds demonstrated potent antiproliferative activity, with some exhibiting IC50 values in the low micromolar range .

1.2 Structure-Activity Relationships (SAR)

The structure-activity relationship of benzamide derivatives has been extensively studied to optimize their biological activity. For example, the introduction of different substituents on the benzamide core can significantly influence their efficacy as EGFR inhibitors. A quantitative structure-activity relationship (QSAR) analysis revealed that certain modifications lead to improved binding affinity and selectivity towards cancer targets .

Pharmacological Studies

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cancer cell growth and survival. The compound has been shown to inhibit EGFR signaling, leading to reduced cell proliferation and increased apoptosis in tumor cells .

2.2 Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study 1 : In a preclinical model, a derivative of this compound was tested for its efficacy against breast cancer xenografts. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent .

- Case Study 2 : Another study evaluated the compound's effects on RET kinase activity, demonstrating that specific benzamide derivatives could inhibit RET-driven cell proliferation effectively, highlighting their potential in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The ethylphenyl group provides moderate lipophilicity (logP ~4.5), positioning it between the highly lipophilic CF3-containing compound (logP 4.9169, ) and the more polar sulfamoyl derivative (logP ~5.2, ).

Biological Activity

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein-protein interactions involved in cancer biology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H20N2O2 and a molecular weight of 324.39 g/mol. Its structure features a benzamide core with an ethylphenyl group and a phenoxypyrimidine moiety, contributing to its unique properties and biological activities .

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O2 |

| Molecular Weight | 324.39 g/mol |

| LogP | 5.5073 |

| Polar Surface Area | 48.709 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

This compound primarily functions as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This protein-protein interaction is crucial for the survival and proliferation of certain leukemia cells. By disrupting this interaction, the compound may induce apoptosis in cancer cells, making it a candidate for therapeutic development in treating hematological malignancies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of MLL Interaction : Studies have shown that this compound effectively inhibits the menin-MLL interaction, which is vital for the growth of MLL-rearranged leukemias .

- Cell Proliferation Studies : In vitro assays demonstrated that the compound reduces cell proliferation in leukemia cell lines, suggesting its potential as an effective treatment for certain types of cancer .

Anti-inflammatory Potential

Preliminary studies also suggest that compounds with similar structures may possess anti-inflammatory properties due to their ability to modulate various cellular signaling pathways. This aspect warrants further investigation to explore its potential in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : A study assessed the binding affinity of the compound to menin, revealing promising results that indicate modifications could enhance its efficacy against targeted pathways involved in tumorigenesis .

- Comparative Analysis : A comparative analysis with structurally related compounds showed that while they share some biological activities, this compound demonstrates superior potency as a menin inhibitor .

- Potential for Further Development : The unique combination of substituents in this compound enhances its specificity and potency, making it a valuable lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura coupling to attach the phenoxypyrimidine moiety to the benzamide core under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/water at 80–100°C) .

- Amide bond formation via coupling of 4-(4-phenoxypyrimidin-2-yl)benzoic acid with 4-ethylaniline using EDC/HOBt or DCC as activating agents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrimidine ring and substituent positions (e.g., phenoxy group at C4) .

- HRMS : Validate molecular formula (C₂₅H₂₁N₃O₂, exact mass 395.16 g/mol) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How is the compound screened for initial biological activity in academic settings?

- Enzyme inhibition assays : Test against targets like butyrylcholinesterase (BuChE) using Ellman’s method, with IC₅₀ values compared to reference inhibitors (e.g., Eserine) .

- Antimicrobial screening : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria via broth microdilution .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this benzamide derivative?

- Key modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide core enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neurotargeted studies .

- Pyrimidine substitutions : Replacing the phenoxy group with morpholine or piperazine alters selectivity for kinase vs. cholinesterase targets .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability), metabolic stability (microsomal assays), and plasma protein binding to identify discrepancies .

- Dose-response recalibration : Adjust dosing regimens in animal models based on in vitro IC₅₀ values and tissue distribution studies .

Q. What computational methods validate the compound’s mechanism of action against specific enzymes?

- Molecular docking : Use AutoDock Vina to simulate binding to BuChE (PDB: 4TPK), focusing on interactions with the catalytic triad (Ser198, His438, Glu325) .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds and hydrophobic contacts .

Q. How do researchers address solubility challenges during formulation for in vivo studies?

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin-based carriers to enhance aqueous solubility .

- Salt formation : Synthesize hydrochloride salts to improve crystallinity and dissolution rates .

Q. What analytical techniques resolve structural ambiguities in derivatives with similar functional groups?

- X-ray crystallography : Resolve regiochemistry of pyrimidine substituents (e.g., phenoxy vs. ethoxy) .

- 2D NMR (HSQC, HMBC) : Differentiate between N-ethylphenyl and O-ethylphenyl isomers .

Methodological Challenges & Solutions

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Continuous flow reactors : Optimize Suzuki coupling steps to reduce palladium residue and improve reaction homogeneity .

- In-line purification : Couple automated flash chromatography with real-time HPLC monitoring to isolate high-purity batches .

Q. How are toxicity and off-target effects systematically evaluated?

- MTT assays : Test cytotoxicity in HEK-293 and HepG2 cells to establish selectivity indices (IC₅₀ vs. EC₅₀) .

- Genotoxicity screening : Perform comet assays to detect DNA damage at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.